molecular formula C11H16N2 B8790720 4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine

4,4-Dimethyl-1,2,3,4-tetrahydroisoquinolin-7-amine

Cat. No. B8790720
M. Wt: 176.26 g/mol
InChI Key: ZYCKCUAACDVKOZ-UHFFFAOYSA-N
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Patent
US07414131B2

Procedure details

To a stirred mixture of LiAlH4 (800 mg, 21 mmol) and anhydrous THF (30 mL) was added at 0° C. a solution of 7-amino-4,4-dimethylisoquinoline-1,3(2H,4H)-dione (500 mg, 2.5 mmol) in THF (5 mL). The mixture was stirred at room temperature under N2 for 24 h, and then carefully treated with wet THF, 10% aq. NaOH, and filtered through Celite. The filtrate was concentrated and the residue was dissolved in EtOAc (150 mL). The organic phase was washed with brine, dried (Na2SO4), and evaporated. The residue was purified by chromatography to give the title compound (270 mg, 63%).
Quantity
800 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
63%

Identifiers

REACTION_CXSMILES
[H-].[H-].[H-].[H-].[Li+].[Al+3].[NH2:7][C:8]1[CH:17]=[C:16]2[C:11]([C:12]([CH3:21])([CH3:20])[C:13](=O)[NH:14][C:15]2=O)=[CH:10][CH:9]=1.[OH-].[Na+]>C1COCC1>[CH3:20][C:12]1([CH3:21])[C:11]2[C:16](=[CH:17][C:8]([NH2:7])=[CH:9][CH:10]=2)[CH2:15][NH:14][CH2:13]1 |f:0.1.2.3.4.5,7.8|

Inputs

Step One
Name
Quantity
800 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=CC=C2C(C(NC(C2=C1)=O)=O)(C)C
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under N2 for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered through Celite
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in EtOAc (150 mL)
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by chromatography

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
CC1(CNCC2=CC(=CC=C12)N)C
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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